molecular formula C10H9Cl2NO3 B2614110 4-(2,3-Dichloroanilino)-4-oxobutanoic acid CAS No. 198009-84-6

4-(2,3-Dichloroanilino)-4-oxobutanoic acid

Cat. No.: B2614110
CAS No.: 198009-84-6
M. Wt: 262.09
InChI Key: JOELDNPZIZVTSR-UHFFFAOYSA-N
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Description

4-(2,3-Dichloroanilino)-4-oxobutanoic acid is an organic compound that features a dichloroaniline moiety attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichloroanilino)-4-oxobutanoic acid typically involves the reaction of 2,3-dichloroaniline with maleic anhydride. The reaction is carried out in a solvent such as diethyl ether at room temperature for several hours. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichloroanilino)-4-oxobutanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichloroaniline moiety can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

4-(2,3-Dichloroanilino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichloroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The dichloroaniline moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroaniline: A precursor in the synthesis of 4-(2,3-Dichloroanilino)-4-oxobutanoic acid.

    2,4-Dichloroaniline: Another dichloroaniline isomer with different chemical properties.

    3,4-Dichloroaniline: Used in the production of herbicides and dyes.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of dichloroaniline

Properties

IUPAC Name

4-(2,3-dichloroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOELDNPZIZVTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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